molecular formula C21H25NO4 B436123 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid CAS No. 356089-70-8

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B436123
CAS No.: 356089-70-8
M. Wt: 355.4g/mol
InChI Key: PNIFIMASWFTOON-UHFFFAOYSA-N
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Description

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and an amino-oxopentanoic acid moiety.

Scientific Research Applications

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken when handling this compound to avoid direct contact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form 4-tert-butylphenyl halide.

    Coupling with phenylamine: The 4-tert-butylphenyl halide is then reacted with phenylamine to form 4-(4-tert-butylphenoxy)phenylamine.

    Formation of the oxopentanoic acid moiety: The final step involves the reaction of 4-(4-tert-butylphenoxy)phenylamine with a suitable oxopentanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Quinones, hydroxy derivatives.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, substituted phenyl compounds.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A precursor in the synthesis of the target compound, known for its use in polymer production.

    Phenylamine derivatives: Compounds with similar amino-phenyl structures, used in various chemical and pharmaceutical applications.

Uniqueness

5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid is unique due to its combination of tert-butylphenoxy and amino-oxopentanoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[4-(4-tert-butylphenoxy)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)15-7-11-17(12-8-15)26-18-13-9-16(10-14-18)22-19(23)5-4-6-20(24)25/h7-14H,4-6H2,1-3H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIFIMASWFTOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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